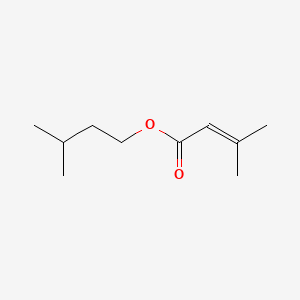

ISO-AMYL-SENECIOATE

Description

Overview of Aliphatic Ester Significance in Biological Systems and Industry

Aliphatic esters are organic compounds characterized by a general structure of RCOOR', where R and R' are alkyl groups. alfa-chemistry.com These compounds are not merely laboratory curiosities; they are integral to both the natural world and numerous industrial processes.

In biological systems, aliphatic esters are fundamental components. They are found in fats, oils, and waxes, playing crucial roles in energy storage and structural integrity. solubilityofthings.comwikipedia.org Many esters contribute to the natural fragrances and flavors of fruits and flowers, acting as signaling molecules to attract pollinators or seed dispersers. wikipedia.org For instance, the simple aliphatic ester isoamyl acetate (B1210297) is well-known for imparting the characteristic smell of bananas and pears and is found in numerous plants like apples, coffee, and tomatoes. wikipedia.org It is also utilized by honey bees as an alarm pheromone. wikipedia.org

The industrial significance of aliphatic esters is vast and multifaceted. mdpi.com Their pleasant aromas have led to their extensive use as flavoring agents in the food and beverage industry and as fragrance components in perfumes, cosmetics, and personal care products. wikipedia.orgresearchgate.netchemimpex.com Beyond their sensory properties, their physical characteristics make them valuable in other applications. They serve as high-grade solvents for a wide array of materials including plastics, resins, and lacquers. wikipedia.orggoogle.comsolubilityofthings.com Furthermore, aliphatic esters are used as plasticizers to improve the flexibility and workability of polymers like PVC. google.com The production of these esters can be achieved through chemical synthesis or biocatalysis, with a growing interest in "Green Chemistry" processes to ensure environmental sustainability. mdpi.comresearchgate.netresearchgate.net

The Role of the Senecioate Functional Group in Natural Product Chemistry

The senecioate functional group, specifically the 3-methyl-2-butenoate moiety, is a structural feature found in a variety of natural products. While not as ubiquitous as some other functional groups, its presence in different species across kingdoms points to its specific biochemical roles.

Research has identified isoamyl senecioate as a component in the venom glands of certain insects. It is found in the European hornet (Vespa crabro) and the yellow-legged hornet (Vespa velutina nigrithorax), where it may play a role in chemical communication or defense. academie-sciences.fr The compound has also been detected in the oleo-gum-resin of the plant Ferula gummosa, a species known for producing a complex mixture of volatile oils, gums, and resins. pcbiochemres.com

Other esters containing the senecioate functional group have also been reported in nature. For example, ethyl senecioate is found in yarrow and cocoa, and prenyl senecioate, though noted as not found in nature in one source, is closely related to naturally occurring isoprenoid structures. thegoodscentscompany.comperflavory.com The presence of the senecioate group in these diverse natural sources suggests its synthesis through various biochemical pathways and its potential contribution to the biological activity or ecological interactions of the producing organisms.

Establishing the Academic Research Landscape for ISO-AMYL-SENECIOATE

The academic research specifically focused on isoamyl senecioate, also known as isopentyl 3-methyl-2-butenoate, is somewhat limited, with literature reviews indicating a small number of dedicated publications. foodb.cahmdb.ca Much of the available information comes from broader chemical screening studies of natural products or from chemical databases that compile physical and predicted properties.

The compound is cataloged under the CAS Registry Number 56922-73-7. thegoodscentscompany.comperflavory.com Its chemical formula is C10H18O2, and it belongs to the class of organic compounds known as fatty acid esters. hmdb.cauni.lu

Key research findings include its identification as a natural product. A 2023 study on the chemical profile of Ferula gummosa identified isoamyl senecioate as a minor component (0.44%) of its oleo-gum-resin oil. pcbiochemres.com Another study identified it as one of 38 compounds in the venom glands of the hornet Vespa velutina nigrithorax. academie-sciences.fr

While direct synthesis studies for isoamyl senecioate are not extensively documented in the primary literature, the synthesis of structurally similar esters, particularly isoamyl acetate, is a well-studied area. researchgate.netnih.govoeducat.org These studies often explore various catalytic methods, including acid catalysis and enzymatic synthesis using lipases, in both conventional and solvent-free systems to optimize yield and develop greener production processes. researchgate.netnih.govwhiterose.ac.uk This body of research provides a foundational framework for potential synthetic routes to isoamyl senecioate.

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-methylbutyl 3-methylbut-2-enoate | hmdb.ca |

| Synonyms | Isopentyl 3-methyl-2-butenoate, Isopentyl senecioate | foodb.cahmdb.ca |

| CAS Number | 56922-73-7 | hmdb.caperflavory.com |

| Molecular Formula | C10H18O2 | hmdb.cauni.lu |

| Molar Mass | 170.25 g/mol | hmdb.ca |

| Appearance | Colorless clear liquid (est.) | thegoodscentscompany.com |

| Boiling Point | 197.00 to 199.00 °C @ 760.00 mm Hg | thegoodscentscompany.comperflavory.com |

| 105.00 to 107.00 °C @ 22.00 mm Hg | thegoodscentscompany.comperflavory.com | |

| Flash Point | 167.00 °F (75.00 °C) | thegoodscentscompany.comperflavory.com |

| Vapor Pressure | 0.206 mmHg @ 25.00 °C (est.) | thegoodscentscompany.comperflavory.com |

| Water Solubility | 53.9 mg/L @ 25 °C (est.) | thegoodscentscompany.com |

| Solubility | Soluble in alcohol | thegoodscentscompany.comperflavory.com |

Interactive Data Table: Documented Natural Occurrence of this compound

| Organism | Part/Source | Study Context | Source(s) |

| Vespa velutina nigrithorax (Yellow-legged hornet) | Venom Gland | Chemical profile analysis of venom | academie-sciences.fr |

| Vespa crabro (European hornet) | Venom Gland | Mentioned as occurring in this species | academie-sciences.fr |

| Ferula gummosa | Oleo-gum-resin oil | Chemical composition analysis | pcbiochemres.com |

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-6-12-10(11)7-9(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGLRAHCYJTYEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3069142 | |

| Record name | 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

197.00 to 199.00 °C. @ 760.00 mm Hg | |

| Record name | Isopentyl 3-methyl-2-butenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56922-73-7 | |

| Record name | Isoamyl β,β-dimethylacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56922-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3069142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl 3-methyl-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopentyl 3-methyl-2-butenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040530 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Methodologies for the Chemical Synthesis of Iso Amyl Senecioate

Chemoenzymatic Synthesis Approaches for ISO-AMYL-SENECIOATE

Chemoenzymatic synthesis offers a sustainable pathway for producing esters like this compound by leveraging the catalytic power of enzymes. unimi.itnih.gov This approach often involves the use of lipases and cutinases, which can catalyze esterification reactions with high specificity under mild conditions. jmb.or.krnih.govresearchgate.net The integration of biocatalysis with chemical processes can lead to more efficient and cost-effective manufacturing strategies. unimi.it

Enzymatic Esterification Catalyzed by Lipases and Cutinases

Enzymatic esterification is a key process in the green synthesis of flavor esters. Lipases and cutinases are widely used for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity. nih.govresearchgate.net Cutinases, in particular, are effective for synthesizing short-chain esters and possess a Ser-His-Asp catalytic triad (B1167595) similar to lipases, but lack a hydrophobic cap, which allows for affinity with a diverse range of substrates. nih.govjmb.or.kr

Rhodococcus cutinase (Rcut) has been successfully employed in the synthesis of various isoamyl fatty acid esters (IAFEs). nih.govjmb.or.kr These esters are recognized for their fruity flavors and are widely used in the food industry. nih.govjmb.or.kr In one study, Rcut was immobilized and used to synthesize a range of IAFEs, including isoamyl acetate (B1210297), butyrate (B1204436), hexanoate, octanoate, and decanoate, from isoamyl alcohol and the corresponding fatty acids. nih.govjmb.or.kr The research indicated that Rcut was most efficient in synthesizing isoamyl butyrate. jmb.or.kr Molecular docking studies suggested that butyric acid is a highly suitable substrate for the Rcut active site. jmb.or.krnih.gov

Achieving high yields in the enzymatic synthesis of isoamyl esters requires careful optimization of several reaction parameters. nih.gov These parameters include substrate concentration, molar ratios, temperature, reaction time, and enzyme loading. jmb.or.krscielo.br

The concentration of substrates, isoamyl alcohol and the corresponding acid, significantly impacts the reaction rate and final yield. For the synthesis of isoamyl butyrate using immobilized Rcut, the production increased as the substrate concentration was raised from 50 mM to 300 mM. jmb.or.kr However, concentrations exceeding 300 mM did not lead to a further increase in product formation and, in some cases, even caused a decrease, possibly due to substrate inhibition. jmb.or.kr High concentrations of the acid can lower the pH of the microenvironment around the enzyme, potentially inhibiting its activity. jmb.or.kr

The molar ratio of alcohol to acid is another critical factor. While some studies have found a 1:1 molar ratio to be optimal for isoamyl butyrate synthesis, others have shown that using an excess of the alcohol can lead to higher conversions in a shorter time. scielo.brnih.gov For instance, in the synthesis of isoamyl acetate, increasing the alcohol-to-acid molar ratio resulted in significantly higher yields. nih.gov

| Enzyme | Substrates | Optimal Substrate Concentration | Optimal Molar Ratio (Alcohol:Acid) | Reference |

|---|---|---|---|---|

| Immobilized Rhodococcus Cutinase (Rcut) | Isoamyl alcohol and Butyric acid | 300 mM | 1:1 | jmb.or.kr |

| Lipozyme TL IM | Isoamyl alcohol and Butyric acid | 0.5 mol L⁻¹ (Butyric acid) | 1:1 | scielo.br |

| Immobilized Rhizomucor miehei Lipase (B570770) | Isoamyl alcohol and Acetic acid | Up to 1.5 M | Excess alcohol | nih.gov |

Temperature plays a crucial role in enzyme activity and stability. For the synthesis of isoamyl butyrate with immobilized Rcut, the highest initial activity was observed at 50°C. jmb.or.kr However, for longer reaction times (24 hours), the final product concentration was similar at 30°C, 40°C, and 50°C. jmb.or.kr To ensure substrate and product stability over extended periods, a milder temperature of 30°C was often chosen for subsequent experiments. jmb.or.kr Similarly, studies on other lipases for isoamyl ester synthesis have reported optimal temperatures in the range of 30°C to 50°C. scielo.brredalyc.orgmdpi.com

Reaction time is directly correlated with product yield, with longer times generally leading to higher conversions until equilibrium is reached. In the Rcut-catalyzed synthesis of isoamyl butyrate, the reaction progressed over 20 hours at 30°C. jmb.or.kr Other studies have reported optimal reaction times ranging from a few hours to over 24 hours, depending on the specific enzyme and conditions. redalyc.orgacs.org

| Enzyme | Ester Synthesized | Optimal Temperature | Reaction Time for High Yield | Reference |

|---|---|---|---|---|

| Immobilized Rhodococcus Cutinase (Rcut) | Isoamyl butyrate | 50°C (initial), 30°C (prolonged) | 24 h | jmb.or.kr |

| Lipozyme TL IM | Isoamyl butyrate | 30°C | Not specified | scielo.br |

| Immobilized Fusarium oxysporum Cutinase | Butyl butyrate | 50°C | 6 h | acs.org |

The amount of enzyme used, or enzyme loading, is a key parameter affecting the reaction rate. An increase in enzyme concentration generally leads to a higher initial reaction rate and ester yield. scielo.br For instance, in the synthesis of isoamyl acetate, increasing the enzyme concentration of Novozymes 435 resulted in a significant increase in the amount of ester produced. scielo.br

Immobilization of enzymes is a critical strategy to enhance their stability, reusability, and performance in non-aqueous media. jmb.or.krmdpi.com Rhodococcus cutinase has been successfully immobilized on methacrylate (B99206) divinylbenzene (B73037) beads. nih.govjmb.or.kr This immobilization allows for easy separation of the biocatalyst from the reaction mixture and enables its reuse for multiple reaction cycles, which is crucial for industrial applications. jmb.or.krnih.gov Other immobilization techniques, such as the use of cross-linked enzyme aggregates (CLEAs) and magnetic chitosan (B1678972) beads, have also been explored for cutinases, often resulting in enhanced thermal stability compared to the free enzyme. acs.orgmdpi.com For example, a cutinase from Fusarium oxysporum immobilized as CLEAs showed increased thermostability. acs.org Similarly, Fusarium solani cutinase immobilized on magnetic chitosan beads exhibited improved pH and thermal stability. mdpi.com

Optimization of Reaction Conditions for High-Yield Production

Solvent-Free Systems in Enzymatic Synthesis

The use of solvent-free systems for the enzymatic synthesis of esters like iso-amyl senecioate offers significant advantages, including reduced environmental impact, lower operational costs, and simplified downstream processing. usm.my Research has demonstrated the feasibility and efficiency of this approach.

In a study on the synthesis of isoamyl acetate, a structurally similar ester, using lipase from Candida antarctica in a solvent-free system, a Ping-Pong Bi-Bi reaction mechanism was proposed. usm.my This mechanism involves the binding of the acyl donor, in this case, acetic anhydride (B1165640), to the enzyme, followed by the release of the first product and subsequent binding of the alcohol to form the final ester. usm.my The absence of organic solvents simplifies the reaction mixture, containing only the substrates, enzyme, and products. usm.my

Optimization studies have been crucial in maximizing ester yields in solvent-free environments. For the synthesis of isoamyl acetate catalyzed by Rhizopus sp. lipase, response surface methodology was employed to determine the optimal conditions. researchgate.net The study found that a substrate molar ratio of 2:1 (alcohol to acid) and an enzyme concentration of 8.7% (w/w) at 40°C for 48 hours resulted in a maximum molar conversion of 80%. researchgate.net Similarly, for the production of isoamyl acetate using immobilized C. antarctica lipase (Novozym 435), the acid/alcohol mole ratio was identified as the most influential parameter. researchgate.net

The choice of acyl donor also plays a critical role. Acetic anhydride has been shown to be a superior acyl donor compared to acetic acid in some solvent-free systems, as high concentrations of acetic acid can lead to enzyme inhibition and denaturation. usm.my These findings underscore the potential of solvent-free enzymatic synthesis as a green and efficient alternative for producing iso-amyl senecioate and other flavor esters. researchgate.netredalyc.org

Substrate Specificity and Docking Model Studies in Enzyme Catalysis

The efficiency of enzymatic synthesis is heavily dependent on the enzyme's specificity towards the substrates. Understanding these interactions at a molecular level through techniques like molecular docking is crucial for selecting or engineering highly effective biocatalysts.

A study on the synthesis of various isoamyl fatty acid esters using a cutinase from Rhodococcus bacteria (Rcut) highlighted the enzyme's substrate specificity. jmb.or.kr Among the fatty acids tested (acetic, butyric, hexanoic, octanoic, and decanoic acid), Rcut demonstrated the highest efficiency in synthesizing isoamyl butyrate. jmb.or.kr Molecular docking studies corroborated these experimental findings, showing that butyric acid was the most suitable substrate in terms of binding energy and proximity to the active site serine (Ser114) γ-oxygen. jmb.or.kr This synergy between experimental results and computational modeling provides a powerful tool for predicting enzyme performance.

Molecular docking has been widely used to investigate the binding modes and affinities of various ligands to lipases. lupinepublishers.compharmacyjournal.orgscienceopen.comnih.govnih.gov For instance, studies have explored the interaction of fatty acids with lipases from Mucor circinelloides and Rhizopus oryzae to understand their potential in bioremediation. lupinepublishers.com In the context of drug discovery, docking has been used to screen for natural pancreatic lipase inhibitors. pharmacyjournal.orgnih.gov These computational approaches help in identifying key amino acid residues in the enzyme's active site that are critical for substrate binding and catalysis. nih.gov

Furthermore, enzyme engineering, guided by substrate structure and computational analysis, has been successful in altering substrate selectivity. nih.gov By modifying the active site pocket of a lipase from Geobacillus thermoleovorans, researchers were able to enhance its ability to discriminate against omega-3 fatty acids. nih.gov Such strategies, informed by docking and modeling, hold immense promise for developing bespoke enzymes for the targeted synthesis of specific esters like iso-amyl senecioate. The ability to predict and engineer substrate specificity can lead to more efficient and selective biocatalytic processes. mdpi.com

Enzyme Reusability and Stability in Multiple Catalytic Cycles

The economic viability of enzymatic processes on an industrial scale is intrinsically linked to the reusability and stability of the biocatalyst. Immobilization is a key strategy to enhance these properties, allowing for easy separation of the enzyme from the reaction mixture and its reuse over multiple cycles.

Numerous studies have demonstrated the excellent reusability of immobilized lipases in ester synthesis. For instance, immobilized Rhodococcus cutinase (Rcut) used for the synthesis of isoamyl fatty acid esters maintained its activity for at least six cycles. jmb.or.kr In the synthesis of isoamyl acetate, an immobilized lipase from Candida antarctica B on polyurethane showed high operational stability, retaining activity for 19 cycles under mechanical agitation and 14 cycles in an ultrasonic system. unirioja.es Another study reported that protein-coated microcrystals of Thermomyces lanuginosus lipase (TLL-PCMCs) retained 90% of their initial activity after five uses in isoamyl acetate synthesis. bibliotekanauki.pl

The stability of the immobilized enzyme can be influenced by the reaction conditions and the presence of certain molecules. For example, in the reuse of immobilized Rcut for isoamyl butyrate synthesis, the presence of a molecular sieve to remove water produced during the reaction was crucial for maintaining high enzyme activity over repeated cycles. jmb.or.kr Without the molecular sieve, the synthesis of isoamyl butyrate decreased significantly after the first cycle. jmb.or.kr

The choice of immobilization support and method also plays a critical role. Lipase from Candida antarctica immobilized on a macroporous poly(methyl methacrylate) resin, commercially known as Novozym 435, is one of the most widely used and robust biocatalysts, known for its high stability and reusability in various applications. csic.esnih.govmdpi.com The development of highly stable and reusable immobilized enzymes is a cornerstone for the industrial implementation of biocatalytic processes for the synthesis of iso-amyl senecioate.

Nanoconventional Techniques in Enzymatic Synthesis of Isoamyl Esters

To further enhance the efficiency of enzymatic ester synthesis, researchers have explored the application of non-conventional energy sources, such as microwaves and ultrasound. These techniques can accelerate reaction rates and improve yields, often under milder conditions than conventional heating.

Microwave-Assisted Biocatalysis

Microwave irradiation has emerged as a powerful tool to intensify enzymatic reactions. The application of microwaves can lead to faster heating and increased molecular motion, which can enhance the catalytic activity of enzymes.

In the synthesis of isoamyl butyrate, microwave energy was found to enhance the lipase-catalyzed solvent-free esterification by 1.5 to 5-fold compared to conventional and ultrasonic methods. mdpi.com A conversion of approximately 95% was achieved in 120 minutes at 60 °C and 700 W microwave power. mdpi.com However, an increase in temperature to 70 °C led to a decrease in conversion due to thermal denaturation of the enzyme, highlighting the importance of temperature control in microwave-assisted systems. mdpi.com

Studies on the synthesis of other esters, such as isopropyl myristate (IPM) and isopropyl palmitate (IPP), have also shown that microwave power significantly influences conversion rates. nih.gov The ester conversion initially increased with microwave power but then decreased at higher power levels, suggesting an optimal range for enzymatic activity. nih.gov The synergistic effect of microwave irradiation and enzyme catalysis has been noted in various other reactions as well. acs.orgpraiseworthyprize.org

The mechanism behind the rate enhancement in microwave-assisted enzymatic reactions is attributed to the rapid reorientation of molecules in the electromagnetic field, which can lead to lower activation energy for the reaction. mdpi.com This technology offers a promising avenue for accelerating the synthesis of iso-amyl senecioate, potentially leading to shorter reaction times and increased productivity. researchgate.net

Ultrasound-Assisted Biocatalysis

Ultrasound irradiation is another non-conventional technique that has been successfully employed to intensify enzymatic esterification. The physical effects of acoustic cavitation, such as micro-mixing and enhanced mass transfer, can significantly improve reaction rates.

In the synthesis of isoamyl acetate using Candida antarctica Lipase B immobilized on polyurethane, an ultrasonic system achieved maximum esterification in a significantly shorter time (60 minutes) compared to mechanical agitation (360 minutes). unirioja.es Similarly, for the synthesis of isoamyl butyrate catalyzed by Novozym 435, ultrasound irradiation led to a 96% conversion in 3 hours. redalyc.org The application of ultrasound can increase the reaction rate by improving the diffusion of substrates to the enzyme's active site and the removal of products. researchgate.net

The efficiency of ultrasound-assisted biocatalysis is influenced by several parameters, including ultrasonic power, amplitude, and duty cycle. researchgate.netresearchgate.netupb.ro A study on the synthesis of isoamyl acetate found that optimal conditions included a temperature of 50 °C, a flow rate of 0.16 mL/min, and continuous sonication for a short period (20 minutes) at a low power and amplitude. researchgate.net These findings suggest that careful optimization of sonication parameters is necessary to maximize the benefits of this technology without causing enzyme deactivation. dntb.gov.ua The use of ultrasound presents a green and efficient method to enhance the production of iso-amyl senecioate. researchgate.net

Supercritical Fluid (e.g., CO2) as Reaction Media for Senecioate Esters

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), offer a green and tunable alternative to conventional organic solvents for enzymatic reactions. mdpi.com The properties of scCO₂, such as density, viscosity, and solvent power, can be easily manipulated by changing temperature and pressure, allowing for fine-tuning of the reaction environment. researchgate.net

The use of scCO₂ as a reaction medium can enhance the solubility of substrates and facilitate the removal of byproducts like water, thereby shifting the reaction equilibrium towards ester formation. scielo.br Lipases generally exhibit good stability in pressurized CO₂, making it a suitable medium for esterification. mdpi.com In the synthesis of eugenol (B1671780) acetate, increasing the pressure and temperature in a scCO₂ system led to higher reaction conversion rates. mdpi.com

For the synthesis of cetyl octanoate, an experimental yield of 99.5% was achieved in scCO₂ in a short reaction time of 20 minutes under optimized conditions. researchgate.net This demonstrates the potential for achieving high conversions and reaction rates in supercritical fluid-based systems. While direct studies on iso-amyl senecioate synthesis in scCO₂ are limited, the successful synthesis of other esters, including flavor esters and cellulose (B213188) esters, suggests its applicability. researchgate.netscielo.brnih.govcapes.gov.br The use of scCO₂ not only aligns with the principles of green chemistry but also offers a high degree of control over the reaction, making it a promising technology for the efficient synthesis of senecioate esters. mdpi.com

Ionic Liquid-Alcohol Biphasic Systems for Enhanced Esterification

The synthesis of esters, such as this compound and its analogues, can be significantly enhanced by employing a biphasic system composed of an ionic liquid (IL) and an alcohol. bsb-muenchen.denih.gov This innovative approach utilizes the unique properties of ILs—organic salts that are liquid at or near room temperature—to create a more efficient reaction environment, particularly for enzyme-catalyzed esterification. nih.govscispace.com

In a typical setup for the synthesis of an analogue like isoamyl acetate, an imidazolium-based ionic liquid such as 1-butyl-3-methylimidazolium hexafluoro-phosphate ([bmim][PF6]) is used with isoamyl alcohol, which acts as both a reactant and the organic phase. bsb-muenchen.descispace.com This system is particularly advantageous for lipase-catalyzed reactions. The enzyme, for instance, Candida antarctica lipase B (CALB), is contained within the ionic liquid phase, while the substrates and products partition between the two phases. scispace.comresearchgate.net This separation can reduce substrate inhibition, a common issue in enzyme kinetics. scispace.com

Research on isoamyl acetate synthesis has demonstrated that this biphasic system can lead to nearly 100% conversion with optimized conditions and allows for the enzyme and ionic liquid to be recycled for multiple batches, with some studies showing consistent lipase activity for up to 10 cycles. scispace.comresearchgate.net

Furthermore, the combination of the IL-alcohol biphasic system with high hydrostatic pressure (HHP) has been shown to dramatically increase reaction rates. bsb-muenchen.descispace.com Studies on the synthesis of isoamyl acetate revealed that the rate of catalysis by free CALB was up to 15 times greater at 500 MPa compared to atmospheric pressure (0.1 MPa). bsb-muenchen.descispace.com The application of HHP was also found to enhance the stability and activity of the lipase. bsb-muenchen.de

Below is a data table summarizing the effect of high pressure on the catalytic rate for isoamyl acetate synthesis.

| Temperature | Pressure (MPa) | Fold Increase in Reaction Rate (vs. 0.1 MPa) |

| 40 °C | 500 | 15-fold |

| 80 °C | 500 | 14-fold |

This data is based on the lipase-catalyzed synthesis of isoamyl acetate in a [bmim]PF6-isoamyl alcohol biphasic system. bsb-muenchen.descispace.com

Classical Esterification Techniques for this compound and Analogues

Acid-Catalyzed Fischer Esterification of Isoamyl Alcohol and Senecioic Acid Precursors

Fischer-Speier esterification is a cornerstone of classical ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. ijisrt.commasterorganicchemistry.com This method is directly applicable to the synthesis of this compound from isoamyl alcohol and senecioic acid (3-methyl-2-butenoic acid). The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.comi3awards.org.au

The process unfolds in several key steps:

Protonation of the Carbonyl: The acid catalyst (commonly sulfuric acid or phosphoric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comi3awards.org.au

Nucleophilic Attack: The alcohol (isoamyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. i3awards.org.au This forms an oxonium ion. reddit.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.comi3awards.org.au

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water, forming a protonated ester. i3awards.org.au

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. i3awards.org.au

Since the reaction is in equilibrium, its yield can be maximized by using an excess of one reactant (typically the less expensive one, like the alcohol) or by removing water as it forms, thereby shifting the equilibrium toward the products according to Le Châtelier's principle. masterorganicchemistry.comwvu.edu In a laboratory synthesis of the analogue isoamyl acetate from isoamyl alcohol and acetic acid using sulfuric acid as a catalyst, a yield of 58.09% was achieved after refluxing for one hour, followed by extraction and purification. ijisrt.com

| Reactant 1 | Reactant 2 | Catalyst | Yield |

| Isoamyl Alcohol | Acetic Acid | Sulfuric Acid | 58.09% |

This data represents the synthesis of the analogue isoamyl acetate via Fischer Esterification. ijisrt.com

Use of Acetic Anhydride as Acyl Donor in Esterification Reactions

An alternative to using a carboxylic acid as the acyl source is to use an acid anhydride. Acetic anhydride, for example, is a highly effective acyl donor for the synthesis of acetate esters like isoamyl acetate, an analogue of this compound. taylors.edu.myaidic.it This method is often performed in a solvent-free system and can be efficiently catalyzed by lipases, such as the immobilized Candida antarctica lipase B (Novozym 435). aidic.itnih.govusm.my

The reaction mechanism when using acetic anhydride is distinct from Fischer esterification. It proceeds in two stages:

An initial rapid reaction occurs between isoamyl alcohol and acetic anhydride, producing isoamyl acetate and acetic acid. nih.gov

If an excess of the alcohol is present, a second, slower esterification reaction takes place between the newly formed acetic acid and the remaining isoamyl alcohol, producing more isoamyl acetate and water. taylors.edu.mynih.gov

This two-step process means that both acyl groups from the anhydride can be utilized, potentially leading to higher yields. nih.gov However, the acetic acid produced can also cause enzyme inhibition. nih.govusm.my Research has focused on optimizing reaction parameters to maximize production. For the synthesis of isoamyl acetate, optimal conditions were identified, leading to a 41.6-fold increase in production. aidic.it

| Parameter | Optimal Value |

| Acid to Alcohol Molar Ratio | 2 |

| Enzyme Mass | 5.78 wt% |

| Reaction Time | 3 hours |

| Temperature | 44 °C |

This data reflects the optimized conditions for producing the analogue isoamyl acetate using acetic anhydride and a lipase catalyst in a solvent-free system. aidic.it

Strategic Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of chemical analogues is a fundamental strategy in medicinal chemistry and materials science to investigate structure-activity relationships (SAR). nih.govnih.gov This approach involves systematically modifying the structure of a lead compound—in this case, this compound—and evaluating how these changes affect its biological activity or physical properties. orientjchem.org

The strategic synthesis of analogues for an SAR study of this compound would involve modifying either the alcohol or the carboxylic acid moiety.

Alcohol Moiety Modification: One could synthesize a library of esters by reacting senecioic acid with various structural isomers of amyl alcohol or with a range of other primary, secondary, or aromatic alcohols. This would probe the importance of the size, shape, and branching of the alcohol portion for the compound's activity.

Acid Moiety Modification: The 3-methyl-2-butenoate structure could be altered. For example, the position of the double bond could be shifted, the methyl groups could be replaced with other alkyl or functional groups, or the double bond could be saturated.

By synthesizing these analogues and testing them, researchers can identify the key structural features—or pharmacophores—responsible for a desired effect. For instance, in the development of antimicrobial peptides, replacing a complex, chiral lipid tail with simpler linear fatty acids led to the creation of new analogues with potent activity against multidrug-resistant bacteria. rsc.org Similarly, synthesizing bioisosteres (molecules with similar physical or chemical properties) of isoquinoline (B145761) compounds helped identify analogues with improved antitumor activity. nih.gov This systematic approach allows for the rational design of new compounds with enhanced potency, selectivity, or metabolic stability. mdpi.com

Biological Mechanisms of Action and Interactions of Iso Amyl Senecioate

Antimicrobial Activities and Cellular Mechanisms

While direct and extensive research on the antimicrobial properties of iso-amyl-senecioate is limited, studies on structurally similar ester compounds, such as isoamyl acetate (B1210297), provide significant insights into its potential mechanisms of action. Isoamyl acetate, like this compound, is a volatile organic compound and an ester of isoamyl alcohol. Research into its antimicrobial effects reveals a multi-faceted impact on microbial cells.

Studies on the related compound, isoamyl acetate, have demonstrated its efficacy in inhibiting the growth of a range of microorganisms. nih.gov Research has shown that volatile isoamyl acetate can inhibit the proliferation of various yeast and bacterial strains. nih.gov For instance, tests against five yeast strains and ten bacterial strains confirmed this inhibitory effect. nih.gov Among the bacteria tested, Escherichia coli and Acetobacter aceti were found to be particularly sensitive to isoamyl acetate. nih.gov This suggests that this compound may possess a broad spectrum of antimicrobial activity, affecting both prokaryotic and eukaryotic microbial cells.

Table 1: Microbial Strains Inhibited by the Structurally Similar Compound, Isoamyl Acetate This table is based on data for isoamyl acetate and is presented as a potential indicator of the activity of this compound.

| Category | Organism Type | Finding | Source |

|---|---|---|---|

| Yeast Strains | Eukaryotic Fungi | Growth inhibited by volatile isoamyl acetate. | nih.gov |

| Bacterial Strains | Prokaryotic Bacteria | Growth inhibited by volatile isoamyl acetate. | nih.gov |

| Specific Examples | Gram-negative Bacteria | Escherichia coli and Acetobacter aceti showed marked sensitivity. | nih.gov |

Proteomics, the large-scale study of proteins, is a powerful tool for understanding how cells respond to chemical stressors. mdpi.comfrontiersin.org To elucidate the antimicrobial mechanism of volatile organic compounds, proteome analysis has been employed to study the effects of isoamyl acetate on E. coli. nih.gov This research, which is the first of its kind to use proteome analysis for a volatile organic compound, provides a detailed view of the cellular machinery targeted by this class of esters. nih.gov

Upon exposure to isoamyl acetate, significant changes were observed in the expression of proteins crucial for fundamental cellular processes in E. coli. nih.gov These included proteins involved in:

Sugar Metabolism: Changes were noted in proteins such as MalE, MglB, TalB, and PtsI. nih.gov

Tricarboxylic Acid (TCA) Cycle: Key enzymes in the central metabolic pathway, including AceA, Pfl, and AcnB, showed altered expression. nih.gov

Protein Synthesis: The expression of essential factors for translation, like EF-Tu, EF-G, and GlyS, was affected. nih.gov

Furthermore, the analysis revealed altered expression of proteins associated with the cellular response to acid and alcohol stress. nih.gov This finding points towards the specific nature of the chemical stress induced by the compound and its breakdown products. nih.gov

Table 2: Changes in Protein Expression in E. coli in Response to Isoamyl Acetate This table summarizes proteomic data for the analogous compound isoamyl acetate and suggests potential cellular targets for this compound.

| Cellular Process | Affected Proteins | Implication | Source |

|---|---|---|---|

| Sugar Metabolism | MalE, MglB, TalB, PtsI | Disruption of carbohydrate uptake and processing. | nih.gov |

| TCA Cycle | AceA, Pfl, AcnB | Impairment of central energy metabolism. | nih.gov |

| Protein Synthesis | EF-Tu, EF-G, GlyS | Inhibition of new protein formation. | nih.gov |

| Stress Response | Acid and alcohol stress-response proteins | Cellular adaptation to toxic metabolites. | nih.gov |

The antimicrobial action of isoamyl esters appears to be significantly mediated by the disruption of the cell membrane, a critical barrier that maintains cellular integrity and function. Research on isoamyl acetate showed that its metabolites, acetic acid and isoamyl alcohol, are responsible for damaging E. coli cell membranes. nih.gov This damage impairs vital membrane-associated functions, such as respiration, by inactivating membrane-bound proteins. nih.gov The loss of membrane integrity leads to leakage of cellular contents and ultimately cell death.

Esters like this compound are susceptible to hydrolysis, a chemical reaction that splits the compound into its constituent alcohol and carboxylic acid. europa.eu This process is often facilitated by esterase enzymes present in many organisms, including microbes. nih.govresearchgate.net In the case of isoamyl acetate, esterase activity was detected in E. coli, indicating that the compound is hydrolyzed into isoamyl alcohol and acetic acid within the microbial environment. nih.gov

Pheromonal Activity and Ecological Roles

In contrast to its inferred antimicrobial properties, the role of this compound in chemical ecology is more directly documented. It has been identified as a naturally occurring compound in certain insect species, suggesting a function in chemical communication.

This compound has been identified as a component of the venom gland secretions in the European hornet, Vespa crabro. academie-sciences.fr Alarm pheromones are crucial chemical signals used by social insects to alert nestmates to threats, triggering defensive behaviors like recruitment and attack. academie-sciences.fracademie-sciences.fr These signals are typically composed of highly volatile compounds that can act and dissipate quickly. academie-sciences.fr The presence of this compound in hornet venom glands strongly suggests it may function as an alarm pheromone or a component of a more complex pheromonal blend. academie-sciences.fracademie-sciences.fr

The role of senecioates as insect pheromones is further supported by the use of a structurally similar compound, lavandulyl senecioate, as a commercial biopesticide. epa.govepa.gov Lavandulyl senecioate is a synthetic analog that mimics the natural sex pheromone produced by the female vine mealybug (Planococcus ficus) to attract males. epa.govepa.gov This demonstrates that the senecioate chemical structure is recognized and utilized by insects for critical behaviors such as mating. The use of aggregation pheromones is a widespread phenomenon in arthropods and can profoundly influence ecological interactions. nih.gov

Elucidating Pheromonal Signaling Pathways and Receptor Interactions

The specific pheromonal signaling pathways and receptor interactions for iso-amyl senecioate have not been extensively elucidated in published research. In insects, olfaction is a complex process initiated by the binding of volatile molecules to Odorant Receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs). These ORs are typically heterodimers, consisting of a variable, odorant-specific subunit and a highly conserved co-receptor subunit known as Orco. elifesciences.orgrsc.org

Upon binding of a ligand like a pheromone component, a conformational change in the receptor complex is thought to occur, leading to the opening of an ion channel and subsequent depolarization of the neuron. rsc.org This electrical signal is then transmitted to the antennal lobe of the insect brain for processing. d-nb.info

For iso-amyl senecioate, it is hypothesized that it would interact with a specific OR on the antenna of a responsive insect, such as the European hornet (Vespa crabro), where it has been detected. researchgate.net The exact identity of this receptor and the downstream signaling cascade, including the potential role of second messengers, are yet to be determined. The process of pheromone detection is highly specific, and even small changes in the structure of the pheromone molecule can significantly alter its binding affinity to the receptor.

Impact on Insect Behavior and Communication

The precise impact of iso-amyl senecioate on insect behavior and communication is not well-documented beyond its identification as a potential pheromone. Pheromones are chemical signals that mediate a range of behaviors in insects, including mating, aggregation, alarm, and trail-following. peerj.com For instance, in the European hornet, iso-amyl senecioate is found alongside other volatile compounds, suggesting it may be part of a complex chemical blend that elicits a specific behavioral response. researchgate.net

The behavioral response of an insect to a pheromone is often dose-dependent. nih.gov A low concentration might elicit attraction, while a higher concentration could be repellent or trigger a different behavior entirely. The context in which the chemical is encountered also plays a crucial role in the behavioral outcome.

Studies on the related compound, isoamyl acetate, have shown it to be an attractant for some Drosophila species. nih.govfrontiersin.org However, it is crucial to note that the behavioral effects of isoamyl acetate cannot be directly extrapolated to iso-amyl senecioate, as the senecioate functional group would lead to different chemical properties and likely interact with different olfactory receptors.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the biological activity of compounds based on their physicochemical properties. nih.govcapes.gov.br For insect pheromones, QSAR models can help in the design of more potent and selective attractants or disruptants. These models typically involve calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a correlation between these descriptors and the observed biological activity. nih.gov

While general QSAR studies have been conducted for various classes of insect attractants, including esters, a specific QSAR model for iso-amyl senecioate and its analogs has not been published. researchgate.netannualreviews.org Developing such a model would require a dataset of senecioate esters with varying structural features and their corresponding measured biological activities (e.g., electrophysiological responses or behavioral attraction).

Correlating Molecular Structure with Biological Effects (e.g., Sensory Perception)

The correlation of molecular structure with sensory perception in insects is a key aspect of chemical ecology. The shape, size, and functional groups of a molecule all contribute to its interaction with olfactory receptors and thus its perceived "odor" and subsequent behavioral effect. nih.gov For esters, the length and branching of both the alcohol and carboxylic acid moieties are critical determinants of their activity. researchgate.net

In a hypothetical SAR study of iso-amyl senecioate analogs, one might expect that:

Alterations to the iso-amyl group: Changing the length or branching of this alkyl chain would likely affect the volatility and steric fit of the molecule in the receptor binding pocket.

Modifications to the senecioate moiety: Saturation of the double bond or altering the position of the methyl groups would significantly change the electronic and steric properties of the ester, likely leading to a loss or change in activity.

Rational Design of Bioactive Senecioate Esters

The rational design of bioactive molecules involves using the knowledge of SAR and the target receptor to design new compounds with enhanced or specific activities. mdpi.comnih.gov In the context of iso-amyl senecioate, this could involve designing analogs that are more potent attractants, more stable in the environment, or that act as antagonists to disrupt insect communication.

The synthesis of analogs is a crucial component of this process. researchgate.netrsc.orgtandfonline.com While syntheses of some senecioate esters, such as lavandulyl senecioate (the sex pheromone of the vine mealybug), have been reported, these have primarily been for identification and production of the natural pheromone rather than for extensive SAR studies. researchgate.netrsc.org The development of a rational design program for bioactive senecioate esters would be contingent on a better understanding of their target receptors and the generation of robust SAR and QSAR models.

Analytical Methodologies for the Detection and Characterization of Iso Amyl Senecioate

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental tool for separating isoamyl senecioate from other components in a sample. The choice of technique often depends on the sample matrix and the analytical goal, whether it be qualitative identification or precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like isoamyl senecioate. nih.govnih.gov It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov In GC, the compound is vaporized and separated from other volatile components based on its boiling point and affinity for the stationary phase of the GC column. epa.gov

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. This fragmentation pattern allows for confident qualitative identification by comparing it to spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST). nih.govnih.gov For isoamyl senecioate, the NIST Mass Spectrometry Data Center provides reference spectra that can be used for confirmation. nih.gov

GC-MS is not only qualitative but also quantitative. By using an internal standard and creating a calibration curve, the precise concentration of isoamyl senecioate in a sample can be determined. nih.gov This method has been successfully applied to quantify various volatile metabolites in complex matrices like fermented beverages and food products. nih.gov The technique offers high sensitivity and can detect compounds at low concentrations. iaea.org

Table 1: GC-MS Data for Isoamyl Senecioate

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈O₂ nih.gov |

| Molecular Weight | 170.25 g/mol nih.gov |

| CAS Number | 56922-73-7 nih.gov |

| NIST GC-MS Library Number | 279222 nih.gov |

| Kovats Retention Index (non-polar column) | 1146 nih.gov |

This table provides key identifiers and chromatographic data for isoamyl senecioate relevant to GC-MS analysis.

Gas chromatography with a flame ionization detector (GC-FID) is another robust method for the analysis of organic compounds. epa.gov The FID is a sensitive, non-selective detector that responds to virtually all organic compounds. epa.gov As the separated compounds elute from the GC column and enter the detector, they are burned in a hydrogen-air flame. This combustion process produces ions, generating a current that is proportional to the amount of analyte present.

GC-FID is particularly useful for quantitative analysis due to its wide linear range and high sensitivity. ijbpas.com While it does not provide structural information like a mass spectrometer, it is a reliable and cost-effective technique for determining the concentration of known compounds. epa.govijbpas.com The retention time of isoamyl senecioate on a specific GC column under defined conditions can be used for its identification, especially when compared against a known standard. researchgate.net This method is often employed for routine quality control and in the analysis of essential oils and alcoholic beverages where the target analytes are well-defined. researchgate.netosha.gov

High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. chemrxiv.org It is particularly valuable for monitoring the progress of chemical reactions, such as the synthesis of esters like isoamyl senecioate. resolvemass.canih.gov By taking aliquots of the reaction mixture at different time points and analyzing them with HPLC, chemists can track the consumption of reactants and the formation of products and by-products. nih.gov

In a typical reversed-phase HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. researchgate.net For compounds that lack a strong UV chromophore, detectors like an evaporative light scattering detector (ELSD) can be employed, which allows for the detection of a wide range of compounds. d-nb.info HPLC provides crucial data for optimizing reaction conditions, such as temperature, time, and catalyst concentration, to maximize product yield and purity. resolvemass.ca

Table 2: Application of HPLC in Synthesis

| Analytical Goal | HPLC's Role |

|---|---|

| Reaction Progress | Tracks the decrease in starting materials and increase in product over time. nih.gov |

| Purity Assessment | Separates the main product from impurities and unreacted starting materials. chemrxiv.org |

| Yield Calculation | Quantifies the amount of final product formed. nih.gov |

| Process Optimization | Provides data to adjust reaction parameters for improved efficiency. resolvemass.ca |

This table summarizes the key roles of HPLC in the context of chemical synthesis monitoring.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with gas chromatography (GC) for the analysis of volatile and semi-volatile organic compounds in solid, liquid, and gaseous samples. chromatographyonline.comnih.gov In HS-SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the headspace (the gas phase above the sample) of a sample vial. researchgate.net Volatile analytes, including isoamyl senecioate, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov

After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection, typically by MS or FID. researchgate.net This technique is highly effective for concentrating volatile compounds from complex matrices, thereby increasing the sensitivity of the analysis. mdpi.com The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes. nih.gov HS-SPME-GC has been widely applied in the analysis of flavor and fragrance compounds in food, beverages, and environmental samples. nih.govmdpi.com

Spectroscopic and Spectrometric Approaches

While chromatography separates components of a mixture, spectroscopy and spectrometry are used to elucidate the molecular structure of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like isoamyl senecioate. nanalysis.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. utah.edu

¹H NMR (proton NMR) provides information about the different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment, while the integration of the signal corresponds to the number of protons of that type. Spin-spin coupling between adjacent protons results in signal splitting (e.g., doublets, triplets), which reveals how different proton groups are connected. utah.edu

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. tetratek.com.tr Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. tetratek.com.tr

Together, ¹H and ¹³C NMR, along with two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allow for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecular structure of isoamyl senecioate. utah.edutetratek.com.tr

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Isoamyl senecioate |

| Isopentyl 3-methyl-2-butenoate |

| Isoamyl alcohol |

| Acetic Acid |

| Sodium acetate (B1210297) |

| Sodium bicarbonate |

| Sulfuric acid |

| Methyl methacrylate (B99206) |

| Lauric acid |

| Methyl laurate |

| N-methyl glucamine |

| N-lauroyl-N-methyl glucamide |

| Difluprednate |

| Acetonitrile |

| Methylene chloride |

| Carbon disulfide |

| Dimethyl formamide |

| Methanol |

| Ethanol (B145695) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. In the case of iso-amyl-senecioate, these methods provide a unique vibrational fingerprint, confirming its chemical structure.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions in the vapor phase IR spectrum include:

A strong C=O stretching vibration characteristic of the ester functional group.

C-O stretching vibrations.

C-H stretching and bending vibrations from the alkyl groups. nih.gov

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light. It also provides information about the vibrational modes of the molecule. For esters like this compound, Raman spectroscopy can be particularly useful for observing the C=C bond in the senecioate moiety. researchgate.netrsc.org The combination of IR and Raman spectroscopy provides a comprehensive profile of the molecule's functional groups. researchgate.net

Table 1: Predicted Infrared Spectrum Data for this compound

| Adduct | Predicted IRIS Spectrum |

| [M+H]+ | View Spectrum |

| [M+Na]+ | View Spectrum |

| Data sourced from the Human Metabolome Database (HMDB). hmdb.ca |

Ionization Mass Spectrometry (MI/MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In ionization mass spectrometry, the this compound molecule is first ionized, and then the resulting ions are separated based on their m/z ratio. googleapis.com

The monoisotopic molecular weight of this compound is 170.13067982 Da. hmdb.ca In mass spectrometry, this compound will produce a molecular ion peak corresponding to this mass. Additionally, the molecule will fragment in predictable ways, providing further structural information. Common fragments would likely result from the cleavage of the ester bond and loss of alkyl groups. The NIST Mass Spectrometry Data Center has cataloged the GC-MS data for this compound. nih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 171.13796 | 141.0 |

| [M+Na]+ | 193.11990 | 146.8 |

| [M-H]- | 169.12340 | 141.1 |

| [M+NH4]+ | 188.16450 | 161.7 |

| [M+K]+ | 209.09384 | 146.7 |

| [M+H-H2O]+ | 153.12794 | 136.3 |

| [M+HCOO]- | 215.12888 | 161.6 |

| [M+CH3COO]- | 229.14453 | 182.6 |

| Data sourced from PubChemLite. uni.lu |

Rapid and High-Throughput Screening Methods

The need for rapid analysis, particularly in industrial and environmental settings, has driven the development of high-throughput screening methods for compounds like this compound.

Biosensor Development for this compound Detection

Biosensors offer a promising avenue for the rapid and selective detection of esters. These devices typically utilize a biological recognition element, such as an enzyme, coupled with a transducer to generate a measurable signal. nih.gov For the detection of this compound, esterases are a relevant class of enzymes. acs.org

One approach involves immobilizing an esterase onto an electrode. nih.gov When the biosensor comes into contact with a sample containing this compound, the enzyme catalyzes the hydrolysis of the ester. This reaction can lead to a change in pH or the production of an electroactive species, which is then detected by the transducer. nih.govresearchgate.net Research has focused on developing stable and reproducible biosensors using materials like carbon paper electrodes modified with Prussian blue-copper films. nih.gov While specific biosensors for this compound are not extensively documented, the principles have been demonstrated for other ester flavorants. nih.govacs.org

Semi-Quantitative and Visual Detection Methods

Semi-quantitative and visual detection methods provide a simpler, often instrument-free, way to screen for the presence of certain compounds. Colorimetric methods are a common example. frontiersin.org For esters, these methods can be based on chemical reactions that produce a color change. For instance, the hydroxamic acid test can be used to detect esters, where the formation of a colored complex with ferric ions indicates a positive result.

Another approach involves the use of colorimetric sensor arrays. These arrays consist of multiple dyes that interact with volatile organic compounds, including esters, resulting in a unique color pattern that can be visually assessed or analyzed with imaging software. rsc.org While not specific to this compound, these methods offer a rapid screening tool for the general class of esters. frontiersin.orgepfl.ch

Sample Preparation and Matrix Effects in Analytical Measurements

The accuracy of any analytical measurement is highly dependent on the sample preparation process and the influence of the sample matrix.

Extraction Efficiencies from Diverse Biological and Environmental Matrices

Extracting this compound from complex samples like biological fluids or environmental materials is a critical first step before analysis. The goal is to isolate the analyte of interest from interfering substances. mdpi.com Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.com

The choice of extraction solvent is crucial for achieving high recovery. For a moderately polar compound like this compound, solvents such as dichloromethane (B109758), ethyl acetate, or a mixture of hexane (B92381) and ether might be effective. mdpi.comepo.orggoogle.com In a study on the synthesis of various senecioates, dichloromethane was used as the solvent for the esterification reaction. nih.gov

For biological matrices, which are often complex, microextraction techniques are gaining popularity. mdpi.comresearchgate.net These methods, such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), use smaller volumes of solvents and can offer high enrichment factors. researchgate.netresearchgate.net The efficiency of any extraction method will depend on factors like the sample matrix, pH, and the specific properties of the analyte. researchgate.net For instance, in the analysis of pesticides from simulated biological matrices, an ultrasonicator-aided cartridge-based extraction method has been shown to be effective. nrfhh.com

Table 3: Common Extraction Solvents and Techniques

| Extraction Technique | Common Solvents | Applicability |

| Liquid-Liquid Extraction (LLE) | Dichloromethane, Ethyl Acetate, Hexane | General purpose for liquid samples. mdpi.com |

| Solid-Phase Extraction (SPE) | Methanol, Acetonitrile (for elution) | Selective extraction and concentration from liquid samples. mdpi.com |

| Solid-Phase Microextraction (SPME) | Various fiber coatings | Trace analysis in liquid and gas samples. researchgate.net |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Chloroform, Methanol | Rapid microextraction from aqueous samples. researchgate.net |

Adsorption and Desorption Characteristics on Sampling Media

The detection and quantification of volatile organic compounds (VOCs) like this compound in various matrices, particularly in air, rely on efficient pre-concentration onto a solid sorbent, followed by desorption for analysis. This process is fundamental to methods such as gas chromatography (GC). The choice of sampling media and the parameters for adsorption and desorption are critical for achieving accurate and reproducible results.

Thermal desorption is a widely used technique for the analysis of environmental samples. aidic.it It involves the collection of analytes on specialized adsorbent materials packed in tubes. aidic.itcetjournal.it The selection of an appropriate adsorbent is crucial and depends on the properties of the target analyte. For a compound like this compound, a semi-volatile ester, a sorbent with intermediate strength is typically required to ensure both quantitative adsorption and complete desorption at a moderate temperature. aidic.it

Commonly used adsorbents for VOCs include various proprietary graphitized carbon blacks, carbon molecular sieves, and porous polymers like Tenax TA™. aidic.it For esters, sorbents like coconut shell charcoal have also been utilized. For instance, in the analysis of isoamyl acetate, a structural isomer of this compound, samples are collected on glass tubes containing coconut shell charcoal. osha.gov The efficiency of these sorbents is evaluated based on their breakthrough volume, which is the volume of gas that can be sampled before the analyte starts to elute from the sorbent tube. For related compounds like isoamyl acetate, breakthrough volumes on charcoal have been determined to be over 30 liters, indicating efficient trapping from an air sample. osha.gov

Desorption is typically achieved by rapidly heating the sorbent tube in a stream of inert gas, a process known as thermal desorption. chromatographyonline.com The desorbed analytes are then transferred to a GC column for separation and detection. cetjournal.itchromatographyonline.com The desorption temperature and time must be optimized to ensure complete transfer of the analyte without causing thermal degradation. chromatographyonline.com For complex mixtures, a multi-step desorption process might be employed, sometimes using a secondary, cooled trap to refocus the analytes before injection into the GC, which enhances chromatographic resolution. chromatographyonline.com

The table below illustrates typical parameters that would be considered in developing a thermal desorption method for a volatile ester like this compound, based on general practices for VOC analysis.

Table 1: Illustrative Parameters for Adsorption and Thermal Desorption of Volatile Esters

| Parameter | Typical Condition/Material | Purpose |

| Adsorption | ||

| Sampling Media | Sorbent tubes (e.g., glass, stainless steel) | Contains the adsorbent material for trapping the analyte. |

| Adsorbent Material | Tenax TA™, Graphitized Carbon, Coconut Shell Charcoal | Captures and concentrates the analyte from the sample matrix (e.g., air). The choice depends on analyte volatility. aidic.itosha.gov |

| Sampling Flow Rate | 50 - 200 mL/min | Controls the rate at which the sample passes through the sorbent tube, affecting trapping efficiency. |

| Sample Volume | 1 - 10 Liters | The total volume of air sampled; should not exceed the breakthrough volume to avoid analyte loss. chromatographyonline.com |

| Desorption | ||

| Technique | Thermal Desorption (TD) | Uses heat to release trapped analytes from the sorbent for analysis. chromatographyonline.com |

| Desorption Temperature | 200 - 300 °C | Must be high enough for complete desorption but low enough to prevent thermal degradation of the analyte. chromatographyonline.com |

| Desorption Time | 5 - 15 minutes | The duration of heating to ensure all analyte is transferred from the sorbent. cetjournal.it |

| Carrier Gas | Helium, Nitrogen | An inert gas that sweeps the desorbed analytes from the tube to the analytical instrument. chromatographyonline.com |

| Cryo-focusing (Cold Trap) | -30 °C to 10 °C | A secondary trap used to refocus the desorbed analytes into a narrow band before injection, improving peak shape. chromatographyonline.com |

Stability of this compound in Samples and Storage Conditions

The stability of an analyte in a collected sample between the time of sampling and the time of analysis is a critical factor for data integrity. rsc.org Changes in analyte concentration can occur due to chemical or biological degradation, or volatilization. rsc.org Therefore, establishing appropriate storage conditions and maximum holding times is essential. rsc.orgepa.gov

For volatile esters, storage stability studies are necessary to ensure that the reported concentrations are accurate. These studies typically involve fortifying control samples with a known concentration of the analyte and analyzing them at various time intervals under specific storage conditions. epa.gov The stability is considered acceptable if the recovered concentration remains within a predefined percentage (e.g., ±15-20%) of the initial concentration.

Factors that can affect the stability of this compound in a sample include:

Temperature: Higher temperatures can accelerate degradation reactions or increase losses due to volatility. echemi.com Storage in a cool, well-ventilated place, away from direct sunlight, is often advised. echemi.com

Light: Photodegradation can occur with some compounds. The use of amber or opaque sample containers can mitigate this risk. rsc.org

Matrix Effects: The sample matrix itself can influence stability. For instance, the presence of reactive compounds, water, or microorganisms can lead to degradation. researchgate.net

Container Type: The choice of sample container is important to prevent adsorption to container walls or contamination. Glass is often preferred for its inertness. rsc.org

The following table provides an example of a stability study design for a volatile ester like this compound.

Table 2: Illustrative Design for a Storage Stability Study of a Volatile Ester

| Parameter | Condition/Specification | Rationale |

| Sample Type | Analyte-fortified (spiked) sorbent tubes or matrix samples (e.g., water, wine). epa.gov | Allows for the precise measurement of analyte recovery over time against a known initial concentration. epa.gov |

| Storage Temperature | Ambient (Room Temperature, ~20-25 °C) and Refrigerated (~4 °C). researchgate.net | Evaluates the effect of temperature on analyte stability and determines optimal storage conditions. researchgate.net |

| Storage Duration | 0, 7, 14, 30, and 60 days. | Establishes the maximum permissible time between sample collection and analysis (holding time). researchgate.net |

| Container | Sealed glass sorbent tubes or amber glass vials with PTFE-lined septa. rsc.org | Minimizes analyte loss through volatilization, adsorption to surfaces, and photodegradation. rsc.org |

| Replicates | Minimum of 3 replicates per time point and condition. | Provides statistical significance to the results and accounts for analytical variability. rsc.org |

| Acceptance Criterion | Mean recovery within 80-120% of the initial (Day 0) concentration. | Defines the acceptable level of analyte degradation or loss for the analytical method. |

Theoretical and Computational Chemistry Studies on Iso Amyl Senecioate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. wavefun.com These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electron distribution, energy, and geometry.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions. fiveable.melibretexts.org It posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. fiveable.melibretexts.org Specifically, a chemical reaction is often conceptualized as the donation of electrons from the HOMO of one molecule (the nucleophile) to the LUMO of another (the electrophile). libretexts.orgpku.edu.cn

For iso-amyl-senecioate, FMO theory can predict its reactivity in various transformations. The molecule possesses several reactive sites: the carbon-carbon double bond, the carbonyl group, and various C-H bonds. The specific nature of the HOMO and LUMO will determine the most likely reaction pathway. For instance, in a pericyclic reaction like a Diels-Alder cycloaddition, the HOMO of the diene would interact with the LUMO of the dienophile (this compound's double bond), or vice-versa. fiveable.meethz.ch

Studies on the related compound, isoamyl acetate (B1210297), demonstrate how quantum chemical calculations can elucidate reaction mechanisms. For example, research on the atmospheric degradation of isoamyl acetate initiated by OH radicals and Cl atoms used quantum calculations to show that hydrogen-abstraction is the dominant initial step. nih.gov Such calculations determine the potential energy surfaces for different reaction pathways, identifying the most energetically favorable routes.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance to Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Acts as the electron donor in a reaction. Its energy level relates to the molecule's nucleophilicity. pku.edu.cn |